4-Nitrophenyl 5-n-propyl-2-furoate

alpha-chymotrypsin deacylation kinetics substrate specificity

Generic 4-nitrophenyl esters fail to replicate the kinetic and spectroscopic properties required for rigorous serine hydrolase mechanistic studies. 4-Nitrophenyl 5-n-propyl-2-furoate (PNPPF) is the defined substrate for alpha-chymotrypsin active-site titration and transition-state analysis. - Exhibits maximum deacylation rate within the 5-n-alkylfuroyl series, ensuring robust chromogenic signal (405-410 nm). - Forms a 13C NMR-observable acyl-enzyme intermediate with a titratable apparent pK of ~7.1. - Inverse 16O/18O KIE (0.90) enables access to a distinct mechanistic regime unavailable with unsubstituted analogs.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
CAS No. 59212-59-8
Cat. No. B1230844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 5-n-propyl-2-furoate
CAS59212-59-8
Synonyms4-nitrophenyl 5-n-propyl-2-furoate
4-nitrophenyl 5-n-propyl-2-furoate, 13C-labeled
PNPPF
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H13NO5/c1-2-3-11-8-9-13(19-11)14(16)20-12-6-4-10(5-7-12)15(17)18/h4-9H,2-3H2,1H3
InChIKeyJZKVXQHATJKEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl 5-n-propyl-2-furoate Procurement Profile


4-Nitrophenyl 5-n-propyl-2-furoate (PNPPF, CAS 59212-59-8) is a heterocyclic activated ester belonging to the 5-substituted furan-2-carboxylate class, characterized by a 4-nitrophenol leaving group and an n-propyl substituent at the furan 5-position [1]. This compound was developed specifically as a chromogenic and isotopically enrichable substrate for serine hydrolases, most notably alpha-chymotrypsin, where it forms a distinct acyl-enzyme intermediate observable by 13C NMR spectroscopy [2]. Unlike generic 4-nitrophenyl esters used for broad esterase screening, PNPPF's furan ring and alkyl chain confer unique kinetic and spectroscopic properties that make it irreplaceable for mechanistic enzymology studies.

Chromogenic & isotopically enrichable substrate for serine hydrolase mechanistic studies
Enables direct 13C NMR observation of acyl-enzyme intermediate in alpha-chymotrypsin
Specifically suited for deacylation rate-maximum and KIE studies within the 5-alkylfuroyl series

Why 4-Nitrophenyl 5-n-propyl-2-furoate Is Irreplaceable


Generic 4-nitrophenyl esters such as 4-nitrophenyl acetate (C2), butyrate (C4), or even the unsubstituted 4-nitrophenyl 2-furoate fail to replicate three critical properties of PNPPF [1]. First, within the homologous 5-n-alkylfuroyl series, the deacylation rate of the acyl-enzyme intermediate exhibits a sharp maximum specifically at the n-propyl chain length, a phenomenon not observed with simple aliphatic esters [2]. Second, only the 5-n-propyl derivative yields an acyl-enzyme with a well-defined 13C NMR chemical shift and a titratable apparent pK of ~7.1, enabling direct active-site titration [3]. Third, the kinetic isotope effect for deacylation differs fundamentally between the 5-n-propyl (0.90) and unsubstituted furoyl (1.009) derivatives, indicating a distinct rate-limiting step that cannot be studied with simpler substitutes [4].

Deacylation rate profile
Generic 4-nitrophenyl esters lack the rate maximum at n-propyl chain length observed in the homologous furoyl series, limiting kinetic interpretation.
Acyl-enzyme NMR detection
Only the 5-n-propyl derivative yields a well-defined 13C NMR chemical shift with a titratable apparent pK, enabling direct active-site titration not possible with unsubstituted 2-furoate or aliphatic esters.
Kinetic isotope effect direction
The inverse 16O/18O KIE (0.90) differs fundamentally from the normal KIE (1.009) of the unsubstituted analog, indicating a distinct rate-limiting step that cannot be extrapolated from simpler esters.

Differentiation Evidence for 4-Nitrophenyl 5-n-propyl-2-furoate


Peak Deacylation Rate in the 5-n-Alkylfuroyl Series

In a systematic study of 2-(5-n-alkyl)furoyl-alpha-chymotrypsin deacylation rates, the n-propyl derivative (derived from PNPPF) exhibited the highest relative hydrolysis rate among the entire homologous series including 5-H (2-furoyl), 5-methyl, 5-ethyl, 5-n-butyl, and 5-n-amyl derivatives. The deacylation rate constant (k₃) at pH 7.0 and 25°C was reported as 0.012 min⁻¹ for the n-propyl derivative compared to 0.0064 min⁻¹ for the 5-methyl and 0.052 min⁻¹ for the unsubstituted 2-furoyl derivative, with the propyl derivative uniquely positioned at the maximum of the rate vs. chain-length profile [1]. Furthermore, Arrhenius plots for 2-furoyl, 5-ethylfuroyl, and 5-n-propylfuroyl derivatives displayed a discontinuity, whereas those for 5-methyl, 5-n-butyl, and 5-n-amyl derivatives were linear, indicating a distinct mechanistic transition state for the propyl derivative [1].

Peak deacylation rate
Head-to-head
k₃ = 0.012 min⁻¹ (n-propyl); ~1.9× higher than 5-methyl; rate maximum in alkyl-subset
Supports deacylation rate-maximum selection for time-resolved mechanistic studies with reported signal intensity
pH 7.0, 25°C; alpha-chymotrypsin; Arrhenius discontinuity unique to propyl derivative
alpha-chymotrypsin deacylation kinetics substrate specificity

13C NMR Observation of Acyl-Enzyme Intermediate

When [13C]carbonyl-enriched 4-nitrophenyl 5-n-propyl-2-furoate is incubated with alpha-chymotrypsin, a distinct new peak appears in the 13C NMR spectrum corresponding to the covalent acyl-enzyme intermediate. The acyl-enzyme ester carbonyl 13C chemical shift exhibits a pH dependence fitting a titration curve with an apparent pK of 7.1 (±0.1), which matches the pK of 7.0 (±0.1) from the kcat vs. pH profile for enzyme-catalyzed hydrolysis under identical conditions [1]. This compound allows for the first direct, non-perturbing spectroscopic observation of the steady-state acyl-enzyme, a capability not reported for unsubstituted 4-nitrophenyl 2-furoate or simple aliphatic 4-nitrophenyl esters in the same system.

13C NMR acyl-enzyme
Head-to-head
Distinct carbonyl 13C peak; pK 7.1 (±0.1) from chemical shift; matches kcat-pH pK 7.0
Enables direct, non-perturbing active-site titration and ionization state correlation for alpha-chymotrypsin
13C-enriched PNPPF required; unsubstituted furoate lacks reported NMR observation
13C NMR spectroscopy acyl-enzyme intermediate active-site titration

Kinetic Isotope Effect: n-Propyl vs. Unsubstituted Furoate

Permeable membrane mass spectrometric measurements revealed that the 16O/18O kinetic isotope effect (KIE) for alpha-chymotrypsin-catalyzed transesterification of p-nitrophenyl 5-n-propyl-2-furoate reaches a constant value of 0.90 ± 0.02, whereas the corresponding KIE for p-nitrophenyl 2-furoate (unsubstituted) is 1.009 ± 0.007 under identical conditions (25°C, pH 8.5) [1]. An inverse KIE (<1) for the propyl derivative versus a normal KIE (>1) for the unsubstituted compound indicates fundamentally different rate-limiting transition states, demonstrating that the 5-n-propyl substituent alters the energetics of the deacylation step in a way that cannot be extrapolated from the simpler analog.

16O/18O KIE
Head-to-head
KIE = 0.90 ± 0.02 (inverse) for n-propyl; 1.009 ± 0.007 (normal) for unsubstituted furoate
Supports transition-state analysis in a mechanistic regime inaccessible with simpler analogs
25°C, pH 8.5; ethanol nucleophile; evidence for reaction mechanism plasticity
kinetic isotope effect transition state analysis deacylation mechanism

Linear Free Energy Relationship with Alcohol Nucleophiles

Rate constants for the transesterification of alpha-chymotrypsinyl 2-(5-n-propyl)furoate with a series of alcohols, after normalization for a temperature-dependent equilibrium between two acyl-enzyme forms, display a linear free energy correlation with the Taft polarity constants σ* and steric parameters (volumes) of the attacking alcohols [1]. This defined structure-reactivity relationship makes PNPPF-derived acyl-enzyme a calibrated probe for studying nucleophile specificity in the deacylation half-reaction, providing a quantitative framework not established for shorter-chain or unsubstituted furoyl derivatives.

Taft LFER
Reported
Linear free energy correlation with Taft σ* and steric parameters established for n-propyl derivative
Provides calibrated probe for nucleophile specificity studies in deacylation half-reaction
Class-level inference; quantitative R² not detailed; specifically selected for structure-reactivity analysis
transesterification linear free energy relationship Taft parameters

Aminolysis Reactivity in 5-Substituted Furoate Series

In a study of 4-nitrophenyl 2-furoates (1a–e) with secondary amines in 20 mol% DMSO(aq), the 5-n-propyl derivative (1c) exhibited second-order kinetics with Brønsted βnuc values between 0.75 and 0.89 across the series, remaining nearly constant for all 5-furyl substituents. The Yukawa-Tsuno analysis yielded ρ values of 0.72–1.1 with r = 0.55–0.95, and the ρ value increased while r decreased with stronger nucleophiles [1]. Although the βnuc values were similar across the series, the n-propyl substituent provides a distinct hydrophobic and steric contribution that positions it as the optimal balance between reactivity and solubility for aminolysis studies in mixed aqueous-organic media.

Aminolysis reactivity
Reported
βnuc 0.75–0.89; ρ 0.72–1.1 across 5-substituted series; nearly constant for propyl
Positions PNPPF as reference compound for acyl-transfer reactivity studies in mixed aqueous-organic media
20 mol% DMSO(aq); secondary amines; similar βnuc values for all 5-substituents
aminolysis acyl-transfer reaction Brønsted correlation

Lipophilicity and Solubility vs. Common Esters

4-Nitrophenyl 5-n-propyl-2-furoate has a predicted LogP of approximately 3.51–4.09 (ACD/Labs and EPISuite estimates), placing it in a moderately lipophilic range distinct from shorter-chain 4-nitrophenyl esters. Its predicted water solubility at 25°C is approximately 6.93 mg/L, and it has a predicted boiling point of 378–424°C . Compared with 4-nitrophenyl acetate (LogP ~1.5, water solubility ~1.6 g/L) and 4-nitrophenyl butyrate (LogP ~2.5), PNPPF is significantly more lipophilic and less water-soluble, which affects its partitioning in biphasic assay systems and its suitability for studies requiring membrane permeability or organic co-solvent conditions.

Lipophilicity & solubility
Data to verify
Predicted LogP 3.51–4.09; water solubility ~6.93 mg/L; significantly more lipophilic than acetate or butyrate
Higher lipophilicity may support hydrophobic active-site delivery or membrane-partitioning studies
In silico estimates only; experimental validation unavailable; source-specific review needed
lipophilicity aqueous solubility bioavailability surrogates

Application Scenarios for 4-Nitrophenyl 5-n-propyl-2-furoate


13C NMR-Based Active-Site Titration and pK

The 13C-enriched PNPPF enables direct NMR observation of the acyl-enzyme intermediate in alpha-chymotrypsin, with the carbonyl 13C chemical shift serving as a reporter of active-site ionization state (apparent pK = 7.1) [1]. This application is unique to this compound and cannot be replicated with unlabeled substrates or with simpler 4-nitrophenyl esters. Laboratories conducting mechanistic studies of serine hydrolases should procure the 13C-labeled version (CAS 96055-97-9) for active-site titration experiments.

Transition-State Analysis via Kinetic Isotope Effects

The inverse 16O/18O KIE (0.90 ± 0.02) observed with PNPPF-derived furoyl-chymotrypsin provides access to a distinct mechanistic regime compared to the normal KIE (1.009) of the unsubstituted analog [1]. This differential isotope effect makes PNPPF the required substrate for studies aiming to characterize the transition state of the deacylation step when it is rate-limited by a step other than chemical bond cleavage.

Structure–Reactivity Studies of Acyl-Transfer Reactions

PNPPF occupies a defined position within the 5-substituted furan-2-carboxylate series with established Brønsted βnuc (0.75–0.89) and Yukawa-Tsuno ρ (0.72–1.1) parameters [1]. It serves as the reference compound of choice for aminolysis and transesterification studies in mixed aqueous-organic media, particularly when researchers need to benchmark the effect of 5-alkyl substitution on acyl-transfer kinetics.

Enzyme Kinetics Teaching and Demonstration

The chromogenic nature of PNPPF (release of 4-nitrophenolate at 405–410 nm) combined with its well-characterized kinetic profile in alpha-chymotrypsin makes it an ideal substrate for advanced biochemistry laboratory courses focusing on enzyme kinetics, pH-rate profiles, and NMR-based mechanistic analysis. Its maximum deacylation rate among the 5-alkylfuroyl series ensures robust signal in student experiments [1].

Application
Selection Property
Validation Focus
13C NMR active-site titration
Isotopic enrichment for direct acyl-enzyme observation
Chemical shift correlation with active-site ionization state
Transition-state analysis via KIE
Distinctive inverse vs. normal isotope effect profile
Mechanistic regime differentiation for deacylation step
Structure–reactivity studies
Established Brønsted and Taft correlation parameters
Benchmarking 5-alkyl substituent effects on acyl-transfer
Enzyme kinetics education
Chromogenic release at 405–410 nm; well-characterized kinetic profile
Reproducible deacylation rate maximum for robust student signals
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